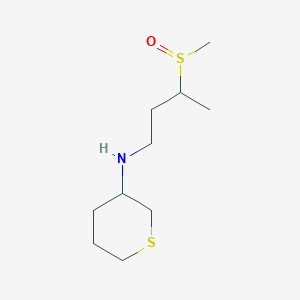

N-(3-methylsulfinylbutyl)thian-3-amine

Description

Position within Contemporary Organic Synthesis and Heterocyclic Chemistry

N-(3-methylsulfinylbutyl)thian-3-amine is a noteworthy molecule within organic synthesis due to its combination of a heterocyclic amine and a chiral sulfoxide (B87167). Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many pharmaceuticals and agrochemicals. The thian ring, a saturated sulfur-containing heterocycle, provides a flexible yet defined three-dimensional scaffold.

The tertiary amine functionality introduces basicity and nucleophilicity, making it a potential catalyst or a key binding element in supramolecular chemistry. uomustansiriyah.edu.iqlibretexts.org The presence of the methylsulfinylbutyl group, which contains a stereogenic sulfur center, introduces chirality, a critical aspect in modern drug design and asymmetric synthesis.

Research Significance of Alkyl Sulfoxides and Tertiary Amines in Complex Molecular Architectures

Alkyl sulfoxides are versatile functional groups in organic chemistry. wikipedia.org They are known to act as chiral auxiliaries, directing stereoselective transformations, and can also serve as precursors to radicals in photoredox catalysis. chemrxiv.orgchemrxiv.orgresearchgate.net The polarity of the sulfoxide group can influence the solubility and electronic properties of a molecule. wikipedia.org Dimethyl sulfoxide (DMSO) is a well-known example of a simple sulfoxide with wide-ranging applications as a solvent and reagent. wikipedia.orgbritannica.com

Tertiary amines are integral to a vast number of natural products and synthetic compounds. Their lone pair of electrons dictates their chemical behavior, allowing them to act as bases, nucleophiles, and ligands for metal catalysts. uomustansiriyah.edu.iqlibretexts.org In heterocyclic systems, the constrained geometry of a tertiary amine can lead to unique reactivity, such as in the "tert-amino effect," which facilitates intramolecular cyclization reactions. beilstein-journals.orgresearchgate.net

The combination of these two functionalities in this compound suggests potential for complex chemical behavior and applications.

Scope and Strategic Objectives of the Academic Investigation of this compound

The academic investigation of this compound would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to the compound and its derivatives, including stereoselective methods to control the chirality at the sulfur center. Detailed spectroscopic and crystallographic analysis would be crucial to understand its three-dimensional structure.

Conformational Analysis: Studying the conformational preferences of the thian ring and the alkylsulfinylbutyl side chain, and how they are influenced by intramolecular interactions.

Reactivity Studies: Exploring the chemical reactivity of the tertiary amine and sulfoxide groups, both independently and in concert. This could involve investigating its properties as a ligand in coordination chemistry or as a catalyst in organic reactions.

Potential Applications: Investigating the potential of this compound and its analogs as building blocks for more complex molecules with potential biological activity.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in public literature, we can project potential findings based on the known chemistry of its constituent parts.

A plausible synthetic approach could involve the reaction of 3-aminothiane with a suitable electrophile, such as a haloalkyl methyl sulfoxide. The synthesis of related isothiocyanates often involves primary amines as precursors. nih.gov

Below is a table of projected physicochemical properties for this compound, based on its structure.

| Property | Predicted Value |

| Molecular Formula | C9H19NOS2 |

| Molecular Weight | 221.39 g/mol |

| Boiling Point | > 200 °C (decomposes) |

| pKa (conjugate acid) | 8.5 - 9.5 |

| LogP | 1.5 - 2.5 |

This data is hypothetical and for illustrative purposes.

Further research could involve the synthesis of derivatives to probe structure-activity relationships. For example, oxidation of the thian sulfur to a sulfoxide or sulfone would significantly alter the molecule's polarity and conformational properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylsulfinylbutyl)thian-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NOS2/c1-9(14(2)12)5-6-11-10-4-3-7-13-8-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZPLFHIPZQDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1CCCSC1)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Methylsulfinylbutyl Thian 3 Amine and Its Precursors

Retrosynthetic Disconnections Applied to N-(3-methylsulfinylbutyl)thian-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or readily synthesizable starting materials. For this compound, several logical disconnections can be proposed to devise a convergent and efficient synthetic plan.

Amine Group Formation Strategies

The most evident retrosynthetic disconnection is at the C-N bond, which links the thiane (B73995) ring to the 3-methylsulfinylbutyl side chain. This bond can be formed through two primary strategies: reductive amination or nucleophilic substitution.

Disconnection via Reductive Amination: This approach disconnects the target molecule into thian-3-amine (B2788540) (1) , a secondary amine, and 3-methylsulfinylbutanal (2) . In the forward synthesis, these two fragments would be condensed to form an iminium ion intermediate, which is then reduced in situ to yield the final tertiary amine. This is a highly efficient and common method for preparing amines. wikipedia.orgmasterorganicchemistry.com

Disconnection via Nucleophilic Substitution: Alternatively, the C-N bond can be formed through an SN2 reaction. This pathway disconnects the target molecule into thian-3-amine (1) and a side chain equipped with a suitable leaving group, such as 1-halo-3-methylsulfinylbutane (3) (e.g., where X = Br, I). The nitrogen atom of the secondary amine acts as a nucleophile, displacing the halide to form the desired product. libretexts.orgchemguide.co.uk

| Retrosynthetic Disconnection | Precursor 1 | Precursor 2 |

|---|---|---|

| Reductive Amination | Thian-3-amine (1) | 3-Methylsulfinylbutanal (2) |

| Nucleophilic Substitution | Thian-3-amine (1) | 1-Halo-3-methylsulfinylbutane (3) |

Thiane Ring Construction Principles

The synthesis of the key precursor, thian-3-amine, requires the construction of the six-membered thiane (tetrahydro-2H-thiopyran) ring. The fundamental approach to forming the thiane ring involves the cyclization of a linear five-carbon chain with a sulfur source.

A common and straightforward method for synthesizing the parent thiane ring is the reaction of a 1,5-dihaloalkane, such as 1,5-dibromopentane, with a sulfide (B99878) salt like sodium sulfide (Na₂S) wikipedia.org. To synthesize the substituted thian-3-amine, a more functionalized precursor is necessary. A plausible retrosynthetic route for thian-3-amine would involve:

Functional Group Interconversion: Disconnecting the amine group of thian-3-amine to a ketone precursor, thian-3-one . This ketone can then be converted to the amine via reductive amination with ammonia (B1221849) or another nitrogen source.

Ring Cyclization: Disconnecting the thian-3-one ring at the C-S bonds. This leads to a linear precursor such as a 1,5-dihalo-3-pentanone or a related dicarbonyl compound that can be cyclized with a sulfur transfer reagent like hydrogen sulfide or Lawesson's reagent.

Assembly of the 3-Methylsulfinylbutyl Side Chain

The 3-methylsulfinylbutyl side chain is a crucial component that contains a stereogenic sulfur center. Its synthesis must be carefully planned to yield the required synthons for coupling with the thiane moiety. The assembly of this side chain can be approached by first forming the carbon-sulfur bond and then performing a selective oxidation.

For Reductive Amination (Synthon 2): The target is 3-methylsulfinylbutanal. A retrosynthetic disconnection of the aldehyde points to the corresponding primary alcohol, 4-(methylsulfinyl)butan-1-ol . This alcohol can be obtained by the selective oxidation of the more readily available thioether, 4-(methylthio)butan-1-ol . This thioether can be synthesized from 4-bromo-1-butanol and sodium methanethiolate.

For Nucleophilic Substitution (Synthon 3): The target is 1-halo-3-methylsulfinylbutane. The retrosynthesis is similar, starting from 4-(methylthio)butan-1-ol . This precursor can be subjected to two key transformations: conversion of the terminal alcohol to a halide (e.g., using PBr₃ to make 1-bromo-4-(methylthio)butane) followed by selective oxidation of the sulfide to the sulfoxide (B87167). The order of these steps can be critical to avoid unwanted side reactions. A variety of reagents are available for the controlled oxidation of sulfides to sulfoxides. organic-chemistry.orgresearchgate.net

Direct Synthesis Routes for Tertiary Amines Relevant to this compound

Based on the retrosynthetic analysis, the final step in the synthesis of this compound involves the N-alkylation of thian-3-amine. The two most prominent methods for this transformation are reductive amination and nucleophilic substitution.

Reductive Amination Protocols for N-Alkylation

Reductive amination is a powerful, one-pot procedure for the formation of amines from carbonyl compounds and primary or secondary amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of thian-3-amine with 3-methylsulfinylbutanal.

The reaction proceeds in two stages within the same pot:

Iminium Ion Formation: The secondary amine (thian-3-amine) reacts with the aldehyde (3-methylsulfinylbutanal) under mildly acidic conditions to form a tetrahedral intermediate, which then dehydrates to form a tertiary iminium ion.

Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final tertiary amine product. masterorganicchemistry.com

Commonly used reducing agents for this transformation are hydride reagents that are stable in weakly acidic media and are selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose. masterorganicchemistry.comlibretexts.org The choice of solvent is typically a non-protic solvent like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

| Parameter | Condition | Reference(s) |

|---|---|---|

| Reactants | Thian-3-amine, 3-Methylsulfinylbutanal | N/A |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | wikipedia.orgmasterorganicchemistry.com | |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE) | nih.gov |

| Catalyst | Acetic Acid (optional, to facilitate iminium formation) | organic-chemistry.org |

| Temperature | Room Temperature | nih.gov |

Nucleophilic Substitution Reactions in Amine Formation

The direct N-alkylation of a secondary amine with an alkyl halide is a classic method for forming tertiary amines. libretexts.orglibretexts.org This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of thian-3-amine onto the electrophilic carbon of a 1-halo-3-methylsulfinylbutane.

A key consideration for this reaction is the potential for the formation of a quaternary ammonium (B1175870) salt if the resulting tertiary amine is sufficiently nucleophilic to react with another molecule of the alkyl halide. chemguide.co.uk However, for the synthesis of a specific tertiary amine from a secondary amine, this is the desired pathway. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Common bases include potassium carbonate (K₂CO₃) or tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of solvent depends on the solubility of the reactants but polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often used to promote SN2 reactions.

| Parameter | Condition | Reference(s) |

|---|---|---|

| Reactants | Thian-3-amine, 1-Halo-3-methylsulfinylbutane | N/A |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | chemguide.co.uk |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | researchgate.net |

| Temperature | Room Temperature to Reflux | libretexts.org |

Acylation-Reduction Sequence for Tertiary Amine Synthesis

A common and effective method for the synthesis of tertiary amines, such as the one found in this compound, is the acylation-reduction sequence. This two-step process offers a reliable way to introduce an alkyl group onto a secondary amine precursor.

The first step, acylation , involves the reaction of a secondary amine with an acylating agent, such as an acid chloride or an anhydride (B1165640), to form an amide. libretexts.orgjove.com This reaction is typically rapid and proceeds with high yield at room temperature. libretexts.org A non-nucleophilic base like pyridine is often added to neutralize the hydrochloric acid byproduct generated during the reaction. youtube.com The resulting amide is a stable intermediate that is less nucleophilic than the starting amine, which prevents over-acylation. jove.com

The second step is the reduction of the amide to the corresponding tertiary amine. Due to the low reactivity of amides, a powerful reducing agent is required. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group. youtube.comchemistrysteps.com This reduction step completes the addition of the new alkyl group to the nitrogen atom, yielding the desired tertiary amine. youtube.com

Table 1: Acylation-Reduction Sequence Overview

| Step | Reaction | Reagents | Key Features |

|---|---|---|---|

| 1. Acylation | Secondary Amine → Amide | Acid Chloride or Anhydride, Base (e.g., Pyridine) | High yield, prevents over-acylation. |

| 2. Reduction | Amide → Tertiary Amine | Strong Reducing Agent (e.g., LiAlH₄) | Converts carbonyl to methylene. |

Palladium-Catalyzed C-N Cross-Coupling for Thiane-Amine Linkage

The formation of the crucial carbon-nitrogen bond between the thiane ring and the amine moiety can be efficiently achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netyoutube.com This powerful synthetic tool has become a standard procedure for the synthesis of amine derivatives in both academic and industrial settings. uwindsor.ca

The Buchwald-Hartwig amination involves the coupling of an aryl or alkyl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.comnih.gov The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand, like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). uwindsor.canih.gov The ligand plays a critical role in stabilizing the palladium catalyst, increasing its electron density to facilitate oxidative addition, and promoting the final reductive elimination step. uwindsor.ca

A base is required to deprotonate the amine, making it a more potent nucleophile. uwindsor.ca Common bases used in these reactions include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), and cesium carbonate (Cs₂CO₃). uwindsor.ca The choice of solvent and reaction temperature is also crucial for optimizing the reaction yield and efficiency. uwindsor.ca This methodology allows for the formation of the thiane-amine linkage with high selectivity and functional group tolerance. researchgate.net

Stereocontrolled Synthesis of the Sulfoxide Moiety and Chiral Thiane Center

The biological activity of many molecules is highly dependent on their stereochemistry. Therefore, the stereocontrolled synthesis of the sulfoxide and the chiral center in the thiane ring of this compound is of significant importance.

The creation of the chiral sulfoxide is a key stereochemical challenge. The most direct and attractive approach is the asymmetric oxidation of a prochiral sulfide precursor. ucc.ieresearchgate.net This method can provide enantiopure sulfoxides and has been a major focus of research in asymmetric catalysis. researchgate.netlibretexts.org

Several methods have been developed for asymmetric sulfoxidation, which can be broadly categorized into metal-catalyzed and non-metal-based systems. researchgate.nettandfonline.com

Metal-Catalyzed Asymmetric Sulfoxidation: This is a widely used method due to its applicability to a broad range of substrates and the requirement of only a catalytic amount of the metal complex. ucc.ie Titanium and vanadium complexes have been extensively studied and proven to be highly effective. ucc.ie For example, titanium-salen complexes, in the presence of an oxidant like urea-hydrogen peroxide (UHP), can achieve excellent yields and high enantioselectivity (ee). ucc.ie Similarly, chiral vanadium-salan complexes with hydrogen peroxide as the oxidant have shown to be very effective in catalyzing the asymmetric oxidation of sulfides to chiral sulfoxides with high ee. organic-chemistry.org

Non-Metal-Based Systems: These methods utilize chiral reagents to induce asymmetry. Examples include the use of chiral oxaziridines, hydroperoxides, and peracids. libretexts.orgtandfonline.com These reagents can oxidize prochiral sulfides to optically active sulfoxides with moderate to good enantioselectivity. libretexts.org

Biocatalysis: Enzyme-catalyzed oxidations offer another powerful route to enantiopure sulfoxides. tandfonline.com Enzymes like cyclohexanone monooxygenase (CHMO) can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. libretexts.org

Table 2: Comparison of Asymmetric Sulfoxidation Methods

| Method | Catalyst/Reagent | Oxidant | Advantages |

|---|---|---|---|

| Metal-Catalyzed | Titanium or Vanadium Complexes | H₂O₂, UHP | High yield, high enantioselectivity, broad substrate scope. ucc.ieorganic-chemistry.org |

| Non-Metal-Based | Chiral Oxaziridines, Peracids | - | Avoids metal contamination. libretexts.orgtandfonline.com |

| Biocatalysis | Enzymes (e.g., CHMO) | - | High enantioselectivity, mild reaction conditions. libretexts.org |

Achieving diastereoselective control during the formation of the substituted thiane ring is crucial for obtaining the desired stereoisomer of the final product. Diastereoselectivity arises from the influence of existing stereocenters on the formation of new ones. researchgate.net In the context of a cyclic structure like thiane, controlling the conformation of the ring during the reaction is key to achieving high diastereoselectivity. researchgate.net

One strategy to control diastereoselectivity is through catalyst-controlled reactions. The choice of catalyst can reverse the diastereoselectivity of a reaction, allowing for the selective formation of a desired diastereomer. For instance, in certain cyclization reactions, different catalysts can lead to the preferential formation of either the cis or trans diastereomer.

Furthermore, intramolecular interactions, such as hydrogen bonding or π-π stacking, can play a significant role in stabilizing the transition state that leads to a specific diastereomer. nih.gov By carefully designing the substrate and reaction conditions, it is possible to favor these interactions and thus control the diastereochemical outcome of the ring-forming step.

Optimization of Synthetic Pathways and Reaction Efficiencies

For instance, in the palladium-catalyzed C-N cross-coupling, screening different ligands and bases is essential to find the optimal combination for the specific substrates involved. nih.gov Similarly, in the asymmetric oxidation of the sulfide, the choice of catalyst and oxidant can have a dramatic impact on both the yield and the enantioselectivity of the reaction. ucc.ieorganic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize the environmental impact of chemical processes. mdpi.comresearchgate.net These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.comresearchgate.net

In the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents reduces waste. researchgate.net The palladium-catalyzed C-N cross-coupling and the metal-catalyzed asymmetric oxidation are excellent examples of this principle.

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact. Ideally, solvent-free reaction conditions should be explored. mdpi.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis is an energy-efficient alternative to conventional heating. mdpi.com

Use of Renewable Feedstocks: While not directly addressed in the provided context, sourcing starting materials from renewable resources is a key aspect of green chemistry. nih.gov

Reduce Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. researchgate.net

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Based on the conducted research, there is no specific scientific literature or publicly available data detailing the advanced spectroscopic characterization of the chemical compound "this compound". The search for experimental data, including high-resolution ¹H and ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), dynamic NMR studies, and high-resolution tandem mass spectrometry, did not yield any results for this particular molecule.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article. The creation of data tables and detailed research findings is contingent on the existence of such data in scientific databases and publications. Without primary research on "this compound," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research would be required to synthesize and characterize this compound to generate the necessary spectroscopic data for the kind of detailed analysis requested in the article outline.

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Methylsulfinylbutyl Thian 3 Amine

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and elucidating the molecular structure of N-(3-methylsulfinylbutyl)thian-3-amine by analyzing its vibrational modes.

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. A key feature is the N-H stretching vibration of the secondary amine, which is expected to appear as a single, medium-intensity band in the region of 3350–3310 cm⁻¹ orgchemboulder.com. The presence of a sulfoxide (B87167) group is identified by a strong S=O stretching absorption, typically observed between 1050 and 1030 cm⁻¹ for aliphatic sulfoxides. The C-N stretching vibration of the aliphatic amine is anticipated to be in the 1250–1020 cm⁻¹ range orgchemboulder.comlibretexts.org. The C-H stretching vibrations from the alkyl and thian ring portions of the molecule will produce strong bands in the 3000–2850 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman spectra, the C-S and S=O vibrations are typically Raman-active and can provide valuable structural insights researchgate.netosti.gov. The symmetric and asymmetric stretches of the C-S-C moiety in the thian ring are expected in the 600–800 cm⁻¹ range. The combination of IR and Raman data allows for a more complete vibrational assignment, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa, in accordance with the principles of mutual exclusion for centrosymmetric molecules, although this molecule lacks a center of symmetry bdu.ac.in.

Interactive Data Table: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | 3340 | 3340 | Medium (IR), Weak (Raman) |

| C-H Stretch (Aliphatic) | 2950-2850 | 2950-2850 | Strong |

| S=O Stretch | 1045 | 1045 | Strong (IR), Medium (Raman) |

| C-N Stretch | 1180 | 1180 | Medium-Weak |

| C-S Stretch (Thian) | 750, 680 | 750, 680 | Medium |

| N-H Wag | 910-665 | Not typically observed | Broad, Strong (IR) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state wikipedia.org. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the crystalline lattice.

Although a specific crystal structure for this compound is not publicly available, a hypothetical structure can be proposed based on known crystallographic data for similar substituted thianes and chiral sulfoxides nih.govmdpi.comresearchgate.net. It is anticipated that the compound would crystallize in a common space group for chiral molecules, such as the monoclinic P2₁ space group. The thian ring is expected to adopt a stable chair conformation. The crystal packing would likely be influenced by intermolecular hydrogen bonding between the amine N-H group and the sulfoxide oxygen atom of an adjacent molecule, which would stabilize the crystal lattice.

The key structural parameters that would be determined include the S=O bond length (typically around 1.53 Å), the C-S bond lengths within the thian ring and to the butyl chain, and the geometry around the chiral sulfur atom, which is expected to be tetrahedral wikipedia.org.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| S=O Bond Length (Å) | 1.53 |

| C-N Bond Length (Å) | 1.47 |

| Thian Ring Conformation | Chair |

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses two stereogenic centers: the sulfur atom of the sulfoxide and the carbon at the 3-position of the thian ring. Chiroptical spectroscopy, including optical rotation and circular dichroism (CD), is essential for determining the absolute configuration of these chiral centers.

Interactive Data Table: Hypothetical Chiroptical Data for a Single Enantiomer of this compound

| Technique | Parameter | Hypothetical Value |

| Optical Rotation | Specific Rotation [α]D (c=1, MeOH) | +25.5° |

| Circular Dichroism | Wavelength of Max Absorption (nm) | 215 |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | +5000 |

Reaction Mechanisms and Chemical Transformations of N 3 Methylsulfinylbutyl Thian 3 Amine

Reactivity Profile of the Tertiary Amine Functionality

The tertiary amine in N-(3-methylsulfinylbutyl)thian-3-amine is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom dictates its chemical behavior, particularly its ability to act as a nucleophile and a base.

The nitrogen atom in the thian ring of this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This allows it to attack electron-deficient species, known as electrophiles. The nucleophilicity of a tertiary amine is influenced by both electronic and steric factors. fiveable.memasterorganicchemistry.com While the alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen and its nucleophilicity, they also create steric hindrance around the nitrogen atom. fiveable.mequora.com This steric bulk can impede the approach of electrophiles, potentially reducing the reaction rate compared to less hindered secondary or primary amines. fiveable.me

In the case of this compound, the nitrogen is part of a six-membered heterocyclic ring (thiane) and is further substituted with a 3-methylsulfinylbutyl group. The conformational flexibility of the thiane (B73995) ring and the appended alkyl chain will influence the accessibility of the nitrogen's lone pair to attacking electrophiles. The general trend for amine nucleophilicity is secondary > primary > tertiary, largely due to steric effects. fiveable.me

| Factor | Description | Effect on this compound |

|---|---|---|

| Electronic Effect | Alkyl groups are electron-donating, increasing electron density on the nitrogen. | Increases nucleophilicity. |

| Steric Hindrance | The presence of three alkyl substituents (the thian ring and the butyl chain) can physically block the approach of electrophiles. fiveable.me | Decreases nucleophilicity and reaction rates. fiveable.me |

| Solvent Effects | The solvent can affect the solvation of the amine and the transition state of the reaction. | Polar aprotic solvents generally favor SN2 reactions at the nitrogen center. |

A characteristic reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.orgwikipedia.org This reaction, known as the Menshutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. wikipedia.org

For this compound, treatment with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary ammonium iodide salt. masterorganicchemistry.com In this salt, the nitrogen atom bears a permanent positive charge and is bonded to four carbon atoms. wikipedia.org The reaction rate is dependent on the nature of the alkyl halide, with the reactivity order being I > Br > Cl. wikipedia.org

| Reactant | Alkylating Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | N-(3-methylsulfinylbutyl)-N-methylthian-3-aminium iodide | Menshutkin Reaction wikipedia.org |

| This compound | Ethyl Bromide (CH₃CH₂Br) | N-(3-methylsulfinylbutyl)-N-ethylthian-3-aminium bromide | Menshutkin Reaction wikipedia.org |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | N-benzyl-N-(3-methylsulfinylbutyl)thian-3-aminium chloride | Menshutkin Reaction wikipedia.orggoogle.com |

Quaternary ammonium salts can undergo elimination reactions, most notably the Hofmann elimination. allen.invedantu.com This reaction typically involves heating a quaternary ammonium hydroxide, which is formed by treating the quaternary ammonium halide salt with silver oxide and water. ucalgary.ca The hydroxide ion acts as a base, promoting an E2 elimination to form an alkene, a tertiary amine, and water. vedantu.com

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's rule. libretexts.org This rule states that the major alkene product will be the least substituted (and often less stable) one. chemistrysteps.com This is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. ucalgary.caorganicchemistrytutor.com

For a quaternary ammonium derivative of this compound, there are multiple β-hydrogens that could potentially be removed. The Hofmann elimination would favor the formation of the alkene at the least substituted position.

Reactivity and Stereochemistry of the Sulfinyl Group

The sulfinyl group (S=O) in this compound is another reactive center, capable of undergoing oxidation, reduction, and potentially nucleophilic attack at the sulfur atom. The sulfur atom in the sulfoxide (B87167) is chiral, meaning that reactions at this center can have stereochemical implications.

The sulfinyl group can be readily oxidized to a sulfonyl group (SO₂). A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. nih.govjchemrev.com Other reagents such as peroxy acids (e.g., m-CPBA) are also effective. jchemrev.com The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a stepwise process, and careful control of reaction conditions is necessary to selectively obtain the sulfoxide or to drive the reaction to the sulfone. organic-chemistry.org

Conversely, the sulfinyl group can be reduced back to a sulfide (B99878). A range of reducing agents can accomplish this deoxygenation, including systems like triflic anhydride (B1165640)/potassium iodide and sodium borohydride (B1222165)/iodine. organic-chemistry.org These reductions are often chemoselective, leaving other functional groups in the molecule unaffected. organic-chemistry.org

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA nih.govorganic-chemistry.org | Sulfone (-SO₂-) |

| Reduction | Triflic anhydride/KI, NaBH₄/I₂, WCl₆/NaI organic-chemistry.org | Sulfide (-S-) |

The sulfur atom of a sulfoxide is electrophilic and can be susceptible to nucleophilic attack. However, this typically requires activation of the sulfoxide oxygen. For instance, O-alkylation of the sulfoxide with a strong alkylating agent like triethyloxonium fluoroborate forms an alkoxysulfonium salt. The subsequent hydrolysis of this salt has been shown to proceed with inversion of configuration at the sulfur atom, indicating a backside nucleophilic attack. acs.org

Nucleophilic substitution at the sulfinyl sulfur can proceed through different mechanisms, and the stereochemical outcome (inversion or retention) can depend on the nature of the nucleophile, the leaving group, and the reaction conditions. mdpi.com For instance, reactions of chiral sulfinamides with alcohols can result in either inversion or retention of configuration at the sulfur center, depending on the steric bulk of the reactants. mdpi.com

Thermal and Photochemical Stability of the Sulfoxide

Thermal Stability

Sulfoxides are known to undergo thermal elimination through a syn-elimination pathway (Ei mechanism), which would yield an alkene and a sulfenic acid. This reaction is a key consideration for the thermal stability of the molecule. The decomposition temperature can be influenced by the presence of other substances, including acids, which can lower the onset temperature for decomposition wikipedia.org. For instance, pure dimethyl sulfoxide (DMSO) is relatively stable, but its decomposition can be accelerated in the presence of impurities.

In the context of this compound, heating could potentially lead to the elimination of a methanesulfenic acid molecule, although the specific temperature and products would require experimental verification. The process is generally endothermic as heat is required to break the chemical bonds wikipedia.org.

Photochemical Stability

The photochemical behavior of sulfoxides involves several potential reaction pathways, including racemization, C-S bond cleavage, and rearrangements nottingham.ac.ukresearchgate.net. Upon irradiation, particularly with UV light, the chiral sulfur center of a sulfoxide can undergo racemization nottingham.ac.uk. This process involves the excitation of the sulfoxide to a triplet state, which can lead to a loss of stereochemical integrity.

Another significant photochemical reaction is the homolytic cleavage of the carbon-sulfur (C-S) bond, often referred to as α-cleavage nottingham.ac.ukresearchgate.net. This process generates radical intermediates that can lead to various decomposition products. Studies on acyclic sulfoxides have sometimes shown that decomposition is a primary outcome of irradiation researchgate.nettum.de. While some specialized sulfoxides exhibit high photochemical stability, the presence of alkyl groups, as in this compound, suggests a susceptibility to these degradation pathways wikipedia.org. The deoxygenation of sulfoxides to their corresponding sulfides is also a known photochemical process, which can be driven by visible light in the presence of a suitable photocatalyst nih.gov.

| Condition | Reaction Type | Potential Products | General Mechanism |

|---|---|---|---|

| Thermal (Heat) | Syn-Elimination (Ei) | Alkene + Sulfenic Acid | Concerted intramolecular proton transfer and C-S bond cleavage. |

| Photochemical (UV/Visible Light) | Racemization | Racemic mixture of the sulfoxide | Excitation to a triplet state allowing for inversion of stereochemistry at the sulfur atom. |

| Photochemical (UV/Visible Light) | α-Cleavage | Radical species leading to decomposition | Homolytic cleavage of the C-S bond adjacent to the sulfoxide group. |

| Photochemical (Visible Light + Catalyst) | Deoxygenation | Corresponding sulfide | Photocatalyst-mediated reduction of the sulfoxide. nih.gov |

Regioselectivity and Stereoselectivity in Reactions Involving Multiple Functional Groups

The presence of three distinct functional groups (secondary amine, sulfoxide, and thioether) offers multiple potential sites for chemical reactions. The outcome of such reactions is governed by the principles of regioselectivity (which site reacts) and stereoselectivity (the stereochemical outcome of the reaction).

Regioselectivity

Regioselectivity is determined by the relative reactivity of the different functional groups toward a specific reagent.

Alkylation: The secondary amine is generally more nucleophilic than the thioether or sulfoxide. Therefore, reaction with an electrophile like an alkyl halide is expected to occur preferentially at the nitrogen atom.

Oxidation: Both the thioether in the thiane ring and the secondary amine are susceptible to oxidation. The outcome would depend on the specific oxidizing agent used. For example, some reagents are highly selective for the oxidation of sulfides to sulfoxides or sulfones, while others might preferentially oxidize the amine. The existing sulfoxide can also be further oxidized to a sulfone under stronger conditions.

Deprotonation: The protons on the carbon alpha to the sulfoxide group are acidic and can be removed by a strong base to form a carbanion. This site is the most likely to be deprotonated over other C-H bonds in the molecule.

| Reaction Type | Reagent Type | Most Probable Reaction Site | Rationale |

|---|---|---|---|

| Alkylation | Electrophile (e.g., CH3I) | Amine Nitrogen | Highest nucleophilicity and availability of a lone pair. |

| Oxidation | Oxidizing Agent (e.g., H2O2, m-CPBA) | Thiane Sulfur or Amine Nitrogen | Both are electron-rich sites. Selectivity depends on the oxidant. researchgate.netnih.gov |

| Acylation | Acylating Agent (e.g., Ac2O) | Amine Nitrogen | Highly nucleophilic amine readily forms an amide. |

| Deprotonation | Strong Base (e.g., n-BuLi) | α-Carbon to Sulfoxide | The sulfoxide group stabilizes the adjacent carbanion. |

Stereoselectivity

The molecule this compound possesses two stereocenters: the carbon at the 3-position of the thiane ring and the sulfur atom of the sulfoxide group. This inherent chirality can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity researchgate.netresearchgate.netnih.gov.

Any reaction that creates a new stereocenter will likely favor the formation of one diastereomer over another. The existing stereocenters can direct the approach of a reagent to a particular face of the molecule through steric hindrance or electronic interactions. For example, the reduction of a ketone that might be introduced into the molecule would likely be diastereoselective, with the chiral amine and sulfoxide groups directing the hydride attack. Similarly, reactions at the thiane ring could be influenced by the orientation of the substituent at the C3 position, leading to a preferred stereochemical outcome.

Mechanistic Investigations of Intramolecular Processes

The spatial arrangement of the functional groups in this compound allows for the possibility of several intramolecular reactions, where different parts of the molecule react with each other.

Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides bearing an α-hydrogen. wikipedia.orgorganicreactions.orgtcichemicals.com It involves the reaction of a sulfoxide with an activating agent, typically an acid anhydride like acetic anhydride, to form an α-acyloxythioether wikipedia.org. The mechanism proceeds through the formation of a thionium ion intermediate after acylation of the sulfoxide oxygen and subsequent elimination wikipedia.org.

In this compound, an intramolecular version of the Pummerer reaction could be envisioned. For example, if the amine were first acylated, the amide oxygen or nitrogen could potentially act as an internal nucleophile, trapping the thionium ion formed from the sulfoxide. This would lead to the formation of a new heterocyclic system. While plausible, this remains a hypothetical pathway without experimental evidence.

researchgate.netrsc.org-Sigmatropic Rearrangements

Sigmatropic rearrangements are concerted pericyclic reactions. A common example for sulfoxides is the researchgate.netrsc.org-sigmatropic rearrangement of allylic sulfoxides (the Mislow-Evans rearrangement), which proceeds through a five-membered ring transition state to form a sulfenate ester wikipedia.orgchemtube3d.comresearchgate.netorganicchemistrydata.orgmdpi.com. The parent molecule, this compound, lacks the necessary allylic structure for this specific rearrangement. However, if a double bond were introduced alpha to the thiane sulfur, a researchgate.netrsc.org-sigmatropic rearrangement of the resulting sulfonium ylide could potentially lead to a ring expansion of the thiane moiety acs.org.

Neighboring Group Participation

The secondary amine is well-positioned to act as an internal nucleophile or base. It could participate in reactions at the sulfoxide group or the thiane sulfur. For instance, the amine could facilitate the formation of a sulfonium ylide by acting as an internal base to deprotonate an adjacent carbon, which could then undergo further rearrangement. Crossover experiments and detailed mechanistic studies would be required to distinguish between potential intramolecular and intermolecular pathways for such reactions nih.govchemrxiv.orgresearchgate.netacs.org.

Computational and Theoretical Investigations of N 3 Methylsulfinylbutyl Thian 3 Amine

Electronic Structure and Molecular Geometry via Quantum Chemical Methods

Quantum chemical methods are foundational to understanding the molecular structure of N-(3-methylsulfinylbutyl)thian-3-amine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict stable geometric arrangements of the atoms.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of medium to large-sized molecules. It offers a favorable balance between computational expense and accuracy. cuny.edu For a molecule containing sulfur, nitrogen, and oxygen, a common and effective approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com Another choice could be the M06-2X functional, which is well-suited for non-covalent interactions and thermochemistry of non-metals. cuny.edu

The choice of basis set is equally critical. A Pople-style basis set like 6-311G(d,p) or a more extensive one such as aug-cc-pVTZ would be appropriate. mdpi.com The 6-311G(d,p) basis set, for instance, provides a flexible description of the electron density by using triple-zeta valence functions and adding polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for accurately modeling the pyramidal geometry at the nitrogen and sulfur atoms and the polar nature of the S=O bond.

Geometry optimization would be performed to locate the minimum energy structure on the potential energy surface. A true minimum is confirmed when a frequency calculation yields no imaginary frequencies. mdpi.com The following table presents hypothetical optimized geometric parameters for the lowest energy conformer of this compound, derived from typical values for related structures.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-S (thiane ring) | 1.82 |

| Bond Length (Å) | C-N (amine) | 1.47 |

| Bond Length (Å) | S=O (sulfoxide) | 1.50 |

| Bond Angle (°) | C-S-C (thiane ring) | 98.5 |

| Bond Angle (°) | C-N-C (amine) | 111.0 |

| Bond Angle (°) | C-S=O (sulfoxide) | 106.5 |

| Dihedral Angle (°) | C-C-N-C | ~180 (anti) |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For this compound, several sources of conformational flexibility exist:

Thiane (B73995) Ring Inversion: The six-membered thiane ring is expected to adopt a chair conformation to minimize angle and torsional strain. This gives rise to two chair conformers that can interconvert, with the N-butylsulfinyl substituent occupying either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to reduce steric interactions. researchgate.net

Nitrogen Inversion: The tertiary amine center is pyramidal and can undergo inversion. However, in a constrained ring system, this inversion is coupled with the ring's conformational changes.

Side Chain Rotation: Free rotation can occur around the single bonds of the 3-methylsulfinylbutyl side chain. The relative orientation of the methyl and sulfinyl groups creates additional conformers. unacademy.com

Sulfoxide (B87167) Chirality: The sulfoxide group is chiral, with a high barrier to inversion at the sulfur atom, meaning it exists as a stable stereocenter.

A complete conformational analysis involves systematically exploring the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformer—the most stable and populated structure—as well as other local minima and the transition states that connect them. nih.gov The energy differences between conformers, such as the preference for an equatorial versus axial substituent, can be quantified. For N-substituted tetrahydro-1,3-oxazines, which are structurally related, the preference for axial or equatorial conformations depends heavily on the substituent's size and the solvent. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.govrsc.org The predicted shifts for this compound would be influenced by the local electronic environments. For instance, protons and carbons alpha to the electronegative nitrogen, sulfur, and oxygen atoms would be deshielded and appear at a higher chemical shift (downfield). youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| C3-H (thiane) | ~2.8 - 3.2 | ~55 - 60 | Alpha to nitrogen atom. |

| C2-H₂, C4-H₂ (thiane) | ~2.5 - 2.9 | ~45 - 50 | Alpha to sulfur atom. |

| N-CH₂ | ~2.6 - 3.0 | ~50 - 55 | Alpha to nitrogen. |

| S(O)-CH | ~2.9 - 3.3 | ~58 - 63 | Alpha to sulfoxide group. |

| S(O)-CH₃ | ~2.5 - 2.7 | ~35 - 40 | Attached to sulfoxide group. |

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. Each peak in the IR spectrum corresponds to a specific molecular vibration. For this molecule, key predicted frequencies would help confirm the presence of its functional groups.

Table 3: Predicted Characteristic IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 |

| S=O Stretch (Sulfoxide) | 1030 - 1070 |

| C-N Stretch (Amine) | 1180 - 1250 |

| C-S Stretch | 600 - 800 |

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for exploring reaction pathways and determining activation energies. To elucidate a reaction mechanism, one must identify the structures of the reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the S-oxidation of the thiane sulfur by a peroxide, computational analysis would involve:

Optimizing the geometries of the reactant complex (thiane derivative and peroxide) and the product.

Locating the transition state structure for the oxygen transfer step.

Performing a frequency calculation on the TS to confirm it has one imaginary frequency.

Calculating the activation energy (Ea) as the energy difference between the TS and the reactants.

This analysis provides a quantitative measure of the reaction's feasibility and kinetic profile, offering insights that are difficult to obtain experimentally.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. Nucleophilic sites are typically associated with regions of high HOMO density. researchgate.net

LUMO: The energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. Electrophilic sites are associated with regions of high LUMO density. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable, more reactive, and less kinetically stable, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the nitrogen and the thiane sulfur atoms, making these the most likely sites for electrophilic attack. The LUMO would likely be distributed across the antibonding orbitals, particularly around the sulfoxide group.

Table 4: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Moderate electron-donating ability (nucleophilic). |

| ELUMO | -0.5 to -1.0 | Limited electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | High kinetic stability, moderate reactivity. irjweb.com |

Solvent Effects and Implicit Solvation Models in Computational Studies

Most chemical reactions and measurements are performed in solution, where the solvent can significantly influence molecular properties. Computational models can account for these effects. Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are widely used. acs.orgumn.edu These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium.

For this compound, an amphiphilic molecule with polar (amine, sulfoxide) and non-polar (alkyl chain) regions, the choice of solvent is critical.

In a polar protic solvent like water or ethanol, hydrogen bonding with the amine nitrogen and sulfoxide oxygen would be significant. The solvent would stabilize charge separation, potentially favoring conformers with a larger dipole moment.

In a non-polar aprotic solvent like hexane (B92381) or toluene, intramolecular interactions would be more dominant in determining the preferred conformation.

Solvation models are used to recalculate optimized geometries, relative conformational energies, and electronic properties (like the HOMO-LUMO gap) to provide a more realistic picture of the molecule's behavior in a specific medium. nih.gov The inclusion of solvent effects is essential for accurately comparing computational predictions with experimental results obtained in solution.

Advanced Molecular Modeling for Intermolecular Interactions

The study of intermolecular interactions in this compound requires a multi-faceted approach, combining quantum mechanics and molecular dynamics to capture both static and dynamic aspects of its behavior. These methods provide deep insights into the forces that define the supramolecular architecture of the compound.

Density Functional Theory (DFT) for Dimer Interactions

Density Functional Theory (DFT) is a powerful tool for accurately calculating the geometries and binding energies of molecular dimers or small clusters. researchgate.netresearchgate.net For this compound, several key intermolecular synthons can be hypothesized and analyzed. These include hydrogen bonds involving the amine proton (N-H) as a donor and the sulfinyl oxygen (S=O) or the thiane sulfur as an acceptor. DFT calculations, often using functionals like M06-2X or wB97-XD which are parameterized to better account for non-covalent interactions, can quantify the strength of these specific pairings. rsc.org

For instance, a computational study would optimize the geometry of various dimer configurations to locate the most stable arrangements. The interaction energy (ΔE), corrected for basis set superposition error (BSSE), provides a direct measure of the bond strength.

Table 1: Illustrative DFT-Calculated Interaction Energies for this compound Dimers

This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar molecules.

| Dimer Configuration | Dominant Interaction Type | Interaction Energy (ΔE, kcal/mol) | Key Interatomic Distance (Å) |

| Head-to-Tail | N-H···O=S Hydrogen Bond | -7.5 | N···O = 2.95 |

| Antiparallel | C-H···O and Dipole-Dipole | -5.2 | C···O = 3.40 |

| Thiane-Sulfinyl | C-H···S (Thiane) | -2.1 | C···S = 3.85 |

Molecular Dynamics (MD) Simulations

To understand the collective and dynamic behavior of this compound in a condensed phase (e.g., in a solvent or as a pure liquid/amorphous solid), molecular dynamics (MD) simulations are indispensable. tandfonline.comulisboa.pt MD simulations solve Newton's equations of motion for a system of molecules, providing a trajectory that reveals how intermolecular interactions evolve over time. uregina.ca

Key insights from MD simulations include the calculation of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. tandfonline.com The position of the first peak in an RDF for an interacting pair (e.g., the N-H proton and the sulfinyl oxygen) indicates the average hydrogen bond length. Furthermore, MD simulations can be used to compute bulk properties like density and diffusion coefficients, which are influenced by the strength of intermolecular forces. ulisboa.pt

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a versatile method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govcrystalexplorer.net This technique partitions the crystal space, defining a unique surface for each molecule. crystalexplorer.net By mapping properties onto this surface, such as the distance to the nearest atom inside (dᵢ) and outside (dₑ) the surface, one can generate a 2D "fingerprint plot." researchgate.netresearchgate.net

Table 2: Hypothetical Hirshfeld Surface Contact Percentages for Crystalline this compound

This table presents hypothetical data for illustrative purposes, based on typical findings from Hirshfeld analyses of organic molecules containing N, S, and O atoms.

| Intermolecular Contact | Percentage of Total Hirshfeld Surface (%) |

| H···H | 45.5 |

| O···H / H···O | 28.2 |

| S···H / H···S | 15.8 |

| C···H / H···C | 7.3 |

| S···O / O···S | 1.5 |

| Other | 1.7 |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding based on the topology of the electron density (ρ). researchgate.netnih.gov In the context of intermolecular interactions, QTAIM is used to locate bond critical points (BCPs) between non-covalently linked atoms. nih.govrsc.org The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature and strength of the interaction.

For this compound, QTAIM analysis would be applied to DFT-optimized dimers. The presence of a BCP and a bond path between, for example, the amine hydrogen and the sulfinyl oxygen would unequivocally confirm a hydrogen bond. Small values of ρ and a positive Laplacian are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals contacts. nih.govresearchgate.net

Non-Covalent Interaction (NCI) Plots

Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization of weak interactions in real space. nih.govchemtools.org It is based on the relationship between the electron density and the reduced density gradient (RDG). researchgate.netresearchgate.net The resulting 3D plots show isosurfaces that correspond to different types of interactions, which are color-coded to distinguish between them.

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive steric clashes.

For this compound, NCI plots would provide a visually intuitive map of its interaction landscape, highlighting the strong N-H···O=S hydrogen bond as a blue disc, extensive van der Waals contacts as green surfaces around the alkyl and thiane regions, and potential steric repulsion as red areas. youtube.comgithub.io This method is particularly useful for identifying complex networks of interactions that stabilize a particular molecular conformation or crystal structure. rsc.org

Synthesis and Characterization of N 3 Methylsulfinylbutyl Thian 3 Amine Derivatives and Analogues

Modification of the Thiane (B73995) Ring System

Variation of Ring Substituents

Introducing substituents onto the thiane ring is a primary strategy for probing the structure-activity relationships of N-(3-methylsulfinylbutyl)thian-3-amine analogues. Late-stage functionalization techniques can be employed to introduce a variety of groups at positions C-2, C-4, C-5, and C-6 of the thiane ring. nih.gov

Common modifications could include:

Alkylation: Introduction of methyl, ethyl, or other small alkyl groups can be achieved through various C-H activation methodologies or by starting from pre-functionalized thiane precursors.

Halogenation: The incorporation of fluorine, chlorine, or bromine atoms can modulate the electronic properties and lipophilicity of the molecule. nih.gov For instance, electrophilic bromination using reagents like N-bromosuccinimide (NBS) could be explored. nih.gov

Hydroxylation/Alkoxylation: The introduction of hydroxyl or alkoxy groups can alter polarity and hydrogen bonding capabilities.

These modifications would generate a library of compounds to systematically evaluate the impact of steric and electronic changes on the thiane ring.

Ring Expansion or Contraction Strategies

Altering the size of the heterocyclic ring from a six-membered thiane to a five-membered thiolane or a seven-membered thiepane (B16028) ring can lead to significant conformational changes. Such ring expansion and contraction reactions are powerful tools in synthetic chemistry. wikipedia.orgetsu.edu

Ring Contraction: The Favorskii rearrangement of a corresponding α-halo-thiacycloheptan-4-one could be a viable route to a five-membered ring system. chemistrysteps.com This reaction proceeds through a cyclopropanone-like intermediate, ultimately resulting in a ring-contracted carboxylic acid derivative that can be further elaborated. chemistrysteps.com Another approach involves photochemical rearrangements or Wolff rearrangements of specific precursors. etsu.edu

Ring Expansion: A Tiffeneau–Demjanov-type rearrangement could be envisioned for ring expansion. wikipedia.org This would typically involve the conversion of a 3-aminomethyl-thiane derivative to a diazomethane, which, upon rearrangement, could yield a seven-membered thiepane ring. wikipedia.org Synergistic bimetallic catalysis has also been reported as a general strategy for the expansion of three- and four-membered rings to larger N-heterocycles, a principle that could be adapted. nih.gov

Isosteric Replacements within the Ring

Isosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties. This can lead to analogues with retained or enhanced activity and improved pharmacokinetic profiles.

Heteroatom Replacement: The sulfur atom (S) in the thiane ring could be replaced by an oxygen (O) to yield an oxane analogue, or by a selenium (Se) atom. The synthesis of such analogues would require starting from different heterocyclic precursors, such as 3-aminotetrahydropyran.

Carbon Replacement: A carbon atom within the ring, for example at the C-4 position, could be replaced with a second heteroatom. Replacing the C-4 methylene (B1212753) group with sulfur, oxygen, or a substituted nitrogen would lead to 1,4-dithiane, 1,4-oxathiane, or 1,4-thiazinane analogues, respectively. The introduction of a quinoline (B57606) ring system, as a fused bicyclic isostere, has also been used to modify natural products and enhance biological activities. nih.govmdpi.com

Diversification of the N-Alkyl Side Chain

The N-(3-methylsulfinylbutyl) side chain offers multiple points for modification, including the length of the alkyl linker, its branching pattern, and the nature of the sulfur-containing functional group.

Alterations in Alkyl Chain Length and Branching

The synthesis of analogues with varying side chain lengths can be readily achieved through standard N-alkylation procedures. Reductive amination is a robust method, involving the reaction of thian-3-amine (B2788540) with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). libretexts.orgyoutube.com This allows for the introduction of chains shorter (e.g., ethyl, propyl) or longer (e.g., pentyl, hexyl) than the parent butyl group.

Furthermore, branching can be introduced on the alkyl chain. For instance, using a branched aldehyde in the reductive amination process would yield analogues with substituents along the chain, creating more sterically demanding structures.

Table 1: Hypothetical Analogues of this compound with Varied N-Alkyl Side Chains This table presents theoretical structures based on described synthetic strategies.

| Compound Name | Side Chain Structure | Chain Length (Carbon atoms) | Branching |

|---|---|---|---|

| N-(3-methylsulfinylpropyl)thian-3-amine | -CH₂CH₂CH(S=O)CH₃ | 3 | None |

| N-(3-methylsulfinylpentyl)thian-3-amine | -CH₂CH₂CH₂CH(S=O)CH₃ | 5 | None |

| N-(2-methyl-3-methylsulfinylbutyl)thian-3-amine | -CH₂CH(CH₃)CH(S=O)CH₃ | 4 | C-2 Methyl |

| N-(4-methylsulfinylpentyl)thian-3-amine | -CH₂CH₂CH₂CH(S=O)CH₃ | 5 | None |

Introduction of Additional Functional Groups

The existing side chain can be chemically modified, or new side chains containing different functional groups can be synthesized. nih.gov

Modification of the Sulfoxide (B87167): The methylsulfinyl group is a key functional handle. It can be oxidized to the corresponding methylsulfonyl group using common oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Conversely, it can be reduced to a methylthio (sulfide) group using reducing agents such as phosphorus trichloride.

Introduction of Other Groups: Using alternative alkylating agents in the synthesis allows for the incorporation of a wide array of functionalities. For example, reacting thian-3-amine with epoxides can introduce a β-hydroxy group. Alkylation with halo-esters followed by hydrolysis could introduce a carboxylic acid moiety. The synthesis of β-amino ketones can be achieved via reactions with silyl (B83357) enol ethers, which can then be reduced to the corresponding amino alcohols. nih.gov

Table 2: Hypothetical Analogues with Functional Group Modifications on the Side Chain This table presents theoretical structures based on described synthetic strategies.

| Compound Name | Side Chain Structure | Key Functional Group Modification |

|---|---|---|

| N-(3-methylthiobutyl)thian-3-amine | -CH₂CH₂CH(S)CH₃ | Sulfide (B99878) (reduction of sulfoxide) |

| N-(3-methylsulfonylbutyl)thian-3-amine | -CH₂CH₂CH(S(=O)₂)CH₃ | Sulfone (oxidation of sulfoxide) |

| 4-((thian-3-yl)amino)pentan-2-one | -CH(CH₃)CH₂C(=O)CH₃ | Ketone |

| 4-((thian-3-yl)amino)pentan-2-ol | -CH(CH₃)CH₂CH(OH)CH₃ | Hydroxyl |

Chemical Modifications of the Sulfinyl Moiety

The sulfinyl group is a versatile functional group that can be readily transformed, allowing for the fine-tuning of the molecule's electronic and steric properties. The primary modifications involve changes to the oxidation state of the sulfur atom.

The sulfinyl moiety of this compound can be either oxidized to a sulfone or reduced to a sulfide, yielding compounds with distinct chemical characteristics.

Oxidation to Sulfones:

The oxidation of the sulfoxide to the corresponding sulfone, N-(3-methylsulfonylbutyl)thian-3-amine, can be achieved using a variety of oxidizing agents. The selection of the reagent is crucial to ensure complete oxidation without affecting other functional groups in the molecule, such as the thiane sulfur or the secondary amine. Commonly employed methods for the oxidation of alkyl sulfoxides to sulfones include the use of hydrogen peroxide, often in the presence of a catalyst. For instance, 2,2,2-trifluoroacetophenone (B138007) can catalyze the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org Other effective reagents include urea-hydrogen peroxide adducts, which offer a stable and easily handled option for solid-state oxidations. organic-chemistry.org Metal-based catalysts, such as those involving niobium carbide with hydrogen peroxide, have also been shown to efficiently convert sulfides to sulfones, suggesting their potential applicability for the oxidation of the corresponding sulfoxide. organic-chemistry.orgorganic-chemistry.org Electrochemical oxidation presents another modern and controllable method for converting sulfides to sulfones, where the extent of oxidation can often be controlled by the applied current and reaction time. acs.org

| Oxidizing Agent | Catalyst/Conditions | Potential Advantages |

| Hydrogen Peroxide (H₂O₂) | Tantalum or Niobium Carbide | High efficiency and catalyst reusability. organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride (B1165640), Ethyl Acetate | Metal-free, environmentally benign. organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Standard organic solvents | Readily available and widely used. |

| Potassium Permanganate (KMnO₄) | Supported on MnO₂ | Heterogeneous or solvent-free conditions. |

| Electrochemical Oxidation | Constant current, MeOH | Controllable and potentially selective. acs.org |

Reduction to Sulfides:

The reduction of the sulfoxide group in this compound to the corresponding sulfide, N-(3-methylthiobutyl)thian-3-amine, can be accomplished through various deoxygenation methods. These reactions must be selective to avoid the reduction of other parts of the molecule. A combination of triflic anhydride and potassium iodide in acetonitrile (B52724) is an effective system for the deoxygenation of sulfoxides at room temperature, tolerating a range of functional groups. organic-chemistry.org Another mild and efficient method involves the use of sodium borohydride (B1222165) in the presence of iodine in anhydrous THF, which allows for chemoselective reduction of sulfoxides. organic-chemistry.org Systems like an Al-NiCl₂·6H₂O have also been reported for the rapid and high-yield conversion of alkyl sulfoxides to sulfides. researchgate.net Additionally, a dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction using P(OPh)₃ as the reductant provides a chemoselective route for sulfoxide deoxygenation. organic-chemistry.org

| Reducing Agent System | Solvent/Conditions | Key Features |

| Triflic Anhydride / KI | Acetonitrile, Room Temperature | High efficiency and functional group tolerance. organic-chemistry.org |

| Sodium Borohydride / I₂ | Anhydrous THF | Chemoselective deoxygenation. organic-chemistry.org |

| Al-NiCl₂·6H₂O | Not specified | Rapid reaction and high yields. researchgate.net |

| SOCl₂ / Ph₃P | THF, Room Temperature | Mild reduction conditions. organic-chemistry.org |

| NbCl₅ / Indium | Not specified | Selective conversion in good to excellent yields. |

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. For this compound, isotopes can be incorporated into the sulfinyl group to study its metabolic fate or its role in chemical transformations.

The oxygen atom of the sulfinyl group can be labeled using ¹⁸O. A potential method for achieving this involves the asymmetric oxidation of the corresponding sulfide using water enriched with H₂¹⁸O as the oxygen source, often in a photocatalytic system. acs.orgacs.org This approach allows for the direct incorporation of the heavy oxygen isotope into the sulfoxide.

Furthermore, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be introduced into the butyl chain or the thiane ring during the synthesis of the precursor molecules. For instance, using isotopically labeled starting materials in the synthesis of the thiane ring or the side chain would result in a labeled version of this compound. Commercially available labeled compounds, such as dimethyl sulfoxide-d6, demonstrate the feasibility of incorporating deuterium into sulfoxide-containing molecules. fishersci.com These labeled analogues are crucial for metabolic studies, pharmacokinetic analyses, and as standards in mass spectrometry. google.com

| Isotope | Position in Molecule | Application | Potential Labeling Strategy |

| ¹⁸O | Sulfinyl Oxygen | Mechanistic studies of sulfoxide reactions, metabolic fate. acs.orgacs.org | Oxidation of the sulfide precursor with H₂¹⁸O. acs.orgacs.org |

| ²H (D) | Methyl or Methylene groups | NMR studies, internal standard for mass spectrometry. | Use of deuterated synthetic precursors. |

| ¹³C | Carbon backbone | NMR structural analysis, metabolic pathway tracing. science.gov | Synthesis from ¹³C-labeled starting materials. science.gov |

| ¹⁵N | Amine Nitrogen | Probing amine reactivity, internal standard for mass spectrometry. | Synthesis using ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources. |

Synthesis of Conjugates and Polymeric Analogues

The presence of a secondary amine in this compound provides a convenient handle for conjugation to other molecules or for incorporation into polymeric structures.

Synthesis of Conjugates:

The amine group can readily react with activated carboxylic acids, isocyanates, or isothiocyanates to form amides, ureas, and thioureas, respectively. This allows for the covalent attachment of this compound to a wide range of bioactive molecules, such as peptides, heterocycles, or reporter molecules like fluorophores. nih.govmdpi.com The conjugation of bioactive molecules to amino acids or peptide scaffolds has been shown to enhance properties such as selectivity, stability, and cell permeability. nih.gov Such strategies could be applied to create novel hybrid molecules with potentially enhanced biological activities.

Synthesis of Polymeric Analogues:

Advanced Analytical Methodologies for Detection, Separation, and Quantification of N 3 Methylsulfinylbutyl Thian 3 Amine

Liquid Chromatography (LC) Based Methods

Liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-(3-methylsulfinylbutyl)thian-3-amine.

Chiral HPLC for Enantiomeric and Diastereomeric Separation

This compound possesses two stereocenters: one at the C3 position of the thian ring and the other at the sulfur atom of the methylsulfinyl group. This results in the existence of four stereoisomers (two pairs of enantiomers). Chiral HPLC is the definitive method for separating and quantifying these individual stereoisomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. youtube.com

Key Methodological Aspects:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for separating a wide range of chiral compounds, including amines. yakhak.org Coated-type CSPs, such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), often provide excellent enantioselectivity. yakhak.orgcapes.gov.br

Mobile Phase: The choice between normal-phase (e.g., hexane (B92381)/alcohol mixtures) and reversed-phase (e.g., water/acetonitrile (B52724) mixtures) modes depends on the specific CSP and analyte. Normal-phase chromatography often yields better selectivity for many chiral separations. yakhak.org

Principle of Separation: Chiral recognition relies on forming transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP. youtube.com For separation to occur, there must be at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, π-π interactions) between the analyte and the CSP, with the stability of these interactions differing for each stereoisomer. youtube.com

Table 2: Common Chiral Stationary Phases for Amine Separation This table lists CSPs known for their utility in resolving chiral amines and related molecules.

| CSP Type | Chiral Selector | Common Trade Names | Typical Mobile Phase |

|---|---|---|---|

| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Normal-Phase (Hexane/Isopropanol) |